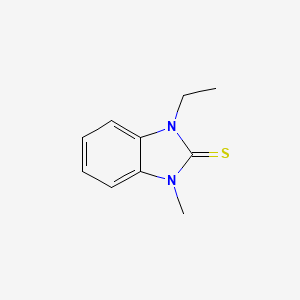

1-Ethyl-3-methylbenzimidazole-2-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

1-ethyl-3-methylbenzimidazole-2-thione |

InChI |

InChI=1S/C10H12N2S/c1-3-12-9-7-5-4-6-8(9)11(2)10(12)13/h4-7H,3H2,1-2H3 |

InChI Key |

BLNDCZVBFRVGCN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=S)C |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Methodologies for 1 Ethyl 3 Methylbenzimidazole 2 Thione

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic bonds and functional groups within a molecule. For 1-Ethyl-3-methylbenzimidazole-2-thione, these methods are crucial for confirming the presence of the thione group and the integrity of the benzimidazole (B57391) heterocyclic ring.

The infrared spectra of benzimidazoline-2-thiones provide strong evidence for the thione formulation of these compounds. researchgate.net The presence of the thioamide system (-(N)C=S) gives rise to strong absorption bands, particularly around 1200 cm⁻¹ and 1500 cm⁻¹. researchgate.net The pattern of skeletal stretching bands observed in the 1400–1650 cm⁻¹ region for these compounds differs from what is considered characteristic of the benzimidazole nucleus, further supporting the thione structure. researchgate.net

In a study of the related compound 1,3-dimethylimidazole-2-thione, characteristic IR absorption bands were reported in chloroform (B151607) at 2940 cm⁻¹ (C-H), 1450 cm⁻¹, and 1380 cm⁻¹. orgsyn.org For this compound, one would anticipate characteristic peaks corresponding to the C-H stretching of the ethyl and methyl groups, as well as aromatic C-H stretching. The key vibrational mode for the thione (C=S) group would also be a significant diagnostic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms within the this compound structure. Analysis of both ¹H and ¹³C NMR spectra allows for the definitive assignment of the ethyl, methyl, and benzimidazole ring protons and carbons.

While specific ¹H NMR data for this compound is not found in the reviewed literature, data for the closely related compound 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione offers significant insight. nih.gov In this analogue, which features an ethyl group on one nitrogen and a proton on the other, the following signals were observed in DMSO-d₆: a triplet for the methyl protons (CH₃) of the ethyl group, a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, a multiplet for the aromatic protons (Ar-H), and a singlet for the N-H proton. nih.gov

For this compound, the spectrum would be expected to show:

A signal for the N-methyl group, likely a singlet.

Signals for the N-ethyl group, specifically a triplet for the methyl protons and a quartet for the methylene protons, showing characteristic J-coupling.

A complex multiplet pattern for the four protons of the benzene (B151609) ring.

The key difference would be the absence of the N-H proton signal and the appearance of a new singlet corresponding to the N-methyl group.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For the analogue 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione , the spectrum in DMSO-d₆ showed distinct signals for the ethyl group carbons, the aromatic carbons, and the C=S carbon. nih.gov

A predictive ¹³C NMR data table for this compound, based on the analysis of its analogue and general chemical shift knowledge, is presented below. The most significant signal for characterization is the C=S carbon, which is expected to appear at a high chemical shift value. For instance, in 1,3-dimethylimidazole-2-thione, the C=S carbon appears at 161.87 ppm in d₆-DMSO. orgsyn.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | ~160-170 |

| Aromatic C (quaternary) | ~128-135 |

| Aromatic CH | ~108-122 |

| N-CH₂ (ethyl) | ~35-45 |

| N-CH₃ (methyl) | ~30-35 |

This table is predictive and based on data from analogous compounds.

There is no information available in the surveyed literature regarding the use of advanced NMR techniques, such as NOESY, COSY, HMBC, or HSQC, for the stereochemical and conformational analysis of this compound. Such studies would be beneficial to confirm through-space and through-bond correlations between the protons and carbons of the ethyl, methyl, and benzimidazole moieties, providing definitive structural proof.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent method for assessing the purity of a sample and confirming its molecular weight. In a typical analysis, the compound is volatilized and passed through a chromatographic column, separating it from any impurities before it enters the mass spectrometer.

For this compound (C₁₀H₁₂N₂S, molecular weight: 192.28 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) peak corresponding to its mass. The high energy of EI also induces fragmentation, providing valuable structural information. The fragmentation pattern is predictable based on the structure, with the most likely cleavages occurring at the bonds adjacent to the heteroatoms and the benzimidazole ring.

Expected Fragmentation Pattern:

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule, m/z = 192.

Loss of Ethyl Radical (M-29): Cleavage of the ethyl group would result in a significant fragment at m/z = 163.

Loss of Methyl Radical (M-15): Cleavage of the methyl group would produce a fragment at m/z = 177.

Phenyl Cation Derivatives: Further fragmentation could lead to ions characteristic of the benzimidazole ring system.

The following table outlines the theoretically expected major fragments for this compound in a GC-MS analysis.

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 192 | [C₁₀H₁₂N₂S]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound. |

| 177 | [C₉H₉N₂S]⁺ | [M - CH₃]⁺ | Resulting from the loss of the N3-methyl group. |

| 163 | [C₈H₇N₂S]⁺ | [M - C₂H₅]⁺ | Resulting from the loss of the N1-ethyl group. |

This table is based on theoretical fragmentation rules and serves as an illustrative example.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing compounds that are thermally labile or non-volatile. researchgate.net It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.govrsc.org This allows for the precise determination of the molecular mass of this compound, which would be observed as an ion at m/z 193.29 ([C₁₀H₁₂N₂S + H]⁺).

ESI-MS is also the premier technique for characterizing coordination complexes. researchgate.net If this compound were used as a ligand in organometallic chemistry, ESI-MS could be employed to analyze the resulting metal complexes in solution. The technique can detect the intact complex ions, providing crucial information on stoichiometry, and can be used in tandem MS (MS/MS) experiments to probe the stability and fragmentation pathways of the complex. nih.gov

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of the closely related compound, 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, provides a strong basis for predicting its molecular structure. nih.govnih.gov

It is expected that the benzimidazole core of the molecule would be essentially planar. The N1-ethyl and N3-methyl groups would be attached to this plane. Single-crystal X-ray diffraction would precisely measure all bond lengths and angles, confirming the thione nature of the C=S bond and the geometry of the fused heterocyclic ring system.

Below is a table of representative crystallographic parameters, drawn from analogous structures, that one would expect to obtain from a single-crystal X-ray diffraction experiment.

| Parameter | Expected Value Range | Reference Compound |

| Crystal System | Monoclinic or Orthorhombic | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione nih.gov |

| Space Group | P2₁/c or similar | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione nih.gov |

| C=S Bond Length | 1.68 - 1.71 Å | General Benzimidazole-2-thiones |

| N-C(thione) Bond Length | 1.35 - 1.39 Å | General Benzimidazole-2-thiones |

| N-C(ethyl/methyl) Bond Length | 1.46 - 1.49 Å | General N-alkylated imidazoles |

This table presents expected data based on known structures of similar compounds and is for illustrative purposes.

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. In the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, the dominant interaction is N-H···S hydrogen bonding, which links molecules into dimers. nih.gov

Crucially, for this compound, this N-H···S hydrogen bonding is impossible due to the substitution of the proton at the N3 position with a methyl group. Consequently, its crystal packing would be stabilized by a different set of weaker interactions. These would likely include:

π-π Stacking: Interactions between the aromatic benzimidazole rings of adjacent molecules. nih.gov

C-H···S Interactions: Weak hydrogen bonds between the C-H bonds of the ethyl or methyl groups and the sulfur atom of a neighboring molecule. bas.bg

C-H···π Interactions: Interactions where a C-H bond points towards the electron-rich π system of an adjacent aromatic ring. nih.gov

The analysis of these interactions, often visualized using Hirshfeld surfaces, is critical for understanding the solid-state properties of the material. materialsciencejournal.org

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms, typically through the migration of a proton. Benzimidazole-2-thiones can theoretically exist in an equilibrium between the thione form (containing a C=S double bond) and a thiol form (containing an S-H group). nih.gov

However, for this compound, this tautomerism is blocked. The presence of alkyl substituents on both nitrogen atoms (N1 and N3) prevents the migration of a proton from a nitrogen to the exocyclic sulfur atom. Therefore, in any state (solid, liquid, or solution), the compound is "locked" and exists exclusively in the thione form. encyclopedia.pub X-ray crystallography would unambiguously confirm this by locating the double bond between the carbon and sulfur atoms and the absence of a proton on the sulfur atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. When this compound is analyzed, the resulting spectrum is expected to display characteristic absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The core structure, a benzimidazole fused with a thiourea (B124793) unit, contains a conjugated system of π-electrons and non-bonding electrons (n-electrons) on the sulfur and nitrogen atoms.

The electronic transitions anticipated for this molecule are primarily of two types:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in the benzimidazole ring system, these transitions are expected to be intense and occur at specific wavelengths. For similar benzimidazole derivatives, these absorptions are typically observed in the UV region.

n → π* Transitions: These involve the transition of an electron from a non-bonding orbital (lone pair) of the sulfur or nitrogen atoms to a π* antibonding orbital. Generally, n → π* transitions are of lower intensity compared to π → π* transitions.

The precise wavelengths (λmax) of these absorption bands are influenced by the solvent environment. A change in solvent polarity can lead to shifts in the absorption maxima (solvatochromism), providing further insight into the nature of the electronic transitions. While specific experimental data for this compound is not available, analysis of related benzimidazol-2-one (B1210169) nitro- and nitramino derivatives shows UV-Vis absorption maxima (λmax) in the range of 275 nm to 400 nm, which can be attributed to the electronic transitions within the core structure. nih.gov

Interactive Data Table: Expected Electronic Transitions for this compound

Since experimental data is unavailable, the following table is a generalized representation based on typical transitions for this class of compounds.

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (Benzene & Imidazole (B134444) Rings) → π | Shorter Wavelength UV | High |

| π → π | π (C=S bond) → π | Longer Wavelength UV/Visible | High |

| n → π | n (Sulfur/Nitrogen) → π | Longer Wavelength UV/Visible | Low to Medium |

Thermal Analysis Techniques in Structural Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability, decomposition profile, and phase transitions of a compound. These methods provide valuable information about the structural integrity of this compound as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram of this compound would reveal its decomposition temperature and any intermediate thermal events. For related benzimidazole compounds, TGA studies have shown that decomposition can occur in single or multiple steps, depending on the substituents and the atmosphere (e.g., nitrogen or air). nih.gov For instance, the thermal decomposition of some 1-ethyl-3-methylimidazolium (B1214524) salts, which share a similar cationic structure, is dominated by an SN2 pathway. chemsynthesis.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve can identify phase transitions such as melting, crystallization, and glass transitions. For this compound, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic physical properties that are important for material characterization.

Interactive Data Table: Hypothetical Thermal Analysis Data for this compound

This table illustrates the type of data obtained from thermal analysis, based on general knowledge of similar organic compounds.

| Analysis Technique | Parameter Measured | Expected Observation | Significance |

| TGA | Onset of Decomposition (Tonset) | A specific temperature at which significant mass loss begins. | Indicates the upper limit of thermal stability. |

| TGA | Residual Mass | Percentage of mass remaining at the end of the analysis. | Provides information on the formation of non-volatile decomposition products. |

| DSC | Melting Point (Tm) | A sharp endothermic peak at a characteristic temperature. | Confirms the identity and purity of the crystalline solid. |

| DSC | Enthalpy of Fusion (ΔHfus) | The area under the melting peak. | Quantifies the energy required to melt the solid. |

Although detailed experimental values for this compound are not documented in the searched literature, the application of these spectroscopic and thermal analysis methodologies is indispensable for its complete structural and physical characterization.

Advanced Computational and Theoretical Investigations of 1 Ethyl 3 Methylbenzimidazole 2 Thione

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of 1-Ethyl-3-methylbenzimidazole-2-thione. It allows for the accurate calculation of various parameters that are crucial for understanding the compound's structure and reactivity.

Optimization of Molecular Geometry and Electronic Structure

DFT calculations, particularly using methods like B3LYP with a 6-311+G** basis set, have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's geometry. The electronic structure, which dictates the molecule's chemical behavior, is also elucidated through these computational methods.

Interactive Data Table: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C=S | Data not available in search results |

| Bond Length | N-C(ethyl) | Data not available in search results |

| Bond Length | N-C(methyl) | Data not available in search results |

| Bond Angle | N-C-N (imidazole) | Data not available in search results |

| Dihedral Angle | Benzene-Imidazole | Data not available in search results |

Prediction and Interpretation of Vibrational and NMR Spectra

Theoretical calculations are instrumental in predicting and interpreting the vibrational (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra of this compound. By calculating the vibrational frequencies and NMR chemical shifts, researchers can assign the experimentally observed spectral peaks to specific molecular motions and atomic environments. researchgate.netnih.gov This synergy between theoretical and experimental data provides a comprehensive understanding of the molecule's spectroscopic signatures. For instance, the GIAO (Gauge-Including Atomic Orbital) method is often used for accurate NMR shielding constant calculations. researchgate.net

Interactive Data Table: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental Frequency | Calculated Frequency (DFT/B3LYP) | Assignment |

| N-H Stretch | Data not available in search results | Data not available in search results | Data not available in search results |

| C=S Stretch | Data not available in search results | Data not available in search results | Data not available in search results |

| C-N Stretch | Data not available in search results | Data not available in search results | Data not available in search results |

| Aromatic C-H Stretch | Data not available in search results | Data not available in search results | Data not available in search results |

Interactive Data Table: Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Experimental Chemical Shift | Calculated Chemical Shift (GIAO) |

| C2 (Thione) | Data not available in search results | Data not available in search results |

| N-CH₂-CH₃ | Data not available in search results | Data not available in search results |

| N-CH₃ | Data not available in search results | Data not available in search results |

| Aromatic Carbons | Data not available in search results | Data not available in search results |

| Aromatic Protons | Data not available in search results | Data not available in search results |

Energetic Studies of Tautomeric Equilibria and Stability

Benzimidazole-2-thiones can exist in thione-thiol tautomeric forms. mdpi.com DFT calculations are crucial for studying the energetic landscape of these tautomers. By calculating the total energies of the different forms, the relative stability can be determined, predicting which tautomer is more likely to exist under given conditions. These studies are vital for understanding the compound's reactivity and potential biological activity, as different tautomers may exhibit different chemical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the chemical reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this analysis. youtube.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. youtube.com For this compound, the HOMO is expected to be localized over the electron-rich benzimidazole (B57391) ring and the thione group. researchgate.net The LUMO, on the other hand, would likely be distributed over the heterocyclic ring system.

Interactive Data Table: FMO Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap (ΔE) | Data not available in search results |

Implications of FMOs for Reactivity and Interaction Mechanisms

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The distribution of the HOMO and LUMO also provides insights into the regioselectivity of chemical reactions, indicating the likely sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how this compound will interact with other molecules and its potential role in various chemical and biological processes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

For instance, MD simulations have been employed to study the stability of complexes formed between benzimidazole derivatives and biological targets. These simulations can reveal how the ligand, such as a substituted benzimidazole-2-thione, interacts with the amino acid residues of a protein's active site. The dynamic nature of these interactions, including hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to assess the stability of the binding mode predicted by molecular docking. In studies of other benzimidazole-2-thione derivatives, it has been noted that interactions involving the thione sulfur atom and N-H groups can be crucial for stabilizing crystal structures, a finding that can be further explored in a dynamic context through MD. bas.bg

Key intermolecular interactions that would be of interest in an MD simulation of this compound include:

Hydrogen Bonding: Although the N-H protons of the parent benzimidazole-2-thione are substituted in this derivative, the nitrogen and sulfur atoms can still act as hydrogen bond acceptors.

π-π Stacking: The aromatic benzimidazole ring can participate in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The ethyl and methyl groups contribute to the hydrophobic character of the molecule, influencing its interaction with nonpolar environments.

A representative table of potential intermolecular interactions that could be studied for this compound using MD simulations is provided below.

| Interaction Type | Potential Participating Atoms/Groups | Significance in Dynamic Behavior |

| Hydrogen Bonding (Acceptor) | Thione Sulfur (S), Imidazole (B134444) Nitrogens (N) | Stabilization of complexes with hydrogen bond donors |

| π-π Stacking | Benzimidazole Ring System | Association with other aromatic molecules |

| van der Waals Forces | Entire Molecule | General intermolecular attraction and packing |

| Hydrophobic Interactions | Ethyl and Methyl Groups | Driving force for partitioning into nonpolar environments |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. While no specific QSAR or QSPR studies for this compound have been identified, the extensive research on related benzimidazole derivatives provides a framework for how such studies could be conducted and what insights they might yield.

QSAR models have been developed for various biological activities of benzimidazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comnih.gov These models typically use a set of calculated molecular descriptors to predict the activity of the compounds. The descriptors can be categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as branching and size.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment.

Steric Descriptors: These describe the three-dimensional shape and size of the molecule.

Lipophilic Descriptors: These quantify the hydrophobicity of the molecule, often represented by the logarithm of the partition coefficient (logP).

A general workflow for a QSAR study on a series of benzimidazole-2-thione derivatives would involve synthesizing a library of compounds, measuring their biological activity, calculating a range of molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, a QSAR study on 2-aminobenzimidazole (B67599) derivatives revealed a parabolic dependence of receptor affinity on lipophilicity. nih.gov

Similarly, QSPR studies can be used to predict various physicochemical properties of benzimidazole derivatives, such as solubility, melting point, and chromatographic retention times. researchgate.net These models are valuable in the early stages of drug development for predicting the developability of a compound. A QSPR analysis of benzimidazole derivatives has been used to correlate their retention parameters with molecular descriptors, identifying the most influential factors for their chromatographic behavior. researchgate.net

The table below summarizes the types of descriptors that would be relevant for QSAR/QSPR studies of this compound and its analogs.

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Topological | Molecular Weight, Wiener Index | Related to the overall size and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Influence on intermolecular interactions and reactivity. |

| Steric | Molar Refractivity, van der Waals Volume | Important for understanding how the molecule fits into a binding site. |

| Lipophilic | logP | Predicts the compound's distribution between aqueous and lipid phases. |

The development of robust QSAR and QSPR models for this compound would require a dataset of structurally related compounds with experimentally determined activities and properties. These models could then provide valuable insights into the key structural features that govern its behavior and guide the design of new molecules with desired characteristics.

Coordination Chemistry and Metal Complexation of Benzimidazole 2 Thiones

Ligand Properties of 1-Ethyl-3-methylbenzimidazole-2-thione and Analogues

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and its electronic structure.

Multifunctional Donor Sites: Sulfur and Nitrogen Coordination

This compound possesses two primary sites for coordination to metal ions: the exocyclic sulfur atom and the imidazole (B134444) nitrogen atoms. The sulfur atom, being a soft donor, typically exhibits a high affinity for soft metal ions. In its neutral form, the ligand usually coordinates to metal centers through the sulfur atom.

The nitrogen atoms of the benzimidazole (B57391) ring can also participate in coordination. However, in this compound, both nitrogen atoms are substituted with alkyl groups (ethyl and methyl), which can sterically hinder their direct interaction with a metal center, especially when the sulfur atom is already coordinated. In many analogous benzimidazole-2-thione complexes, coordination primarily occurs through the sulfur atom, which acts as a bridging ligand between two metal centers or as a terminal ligand to a single metal ion. Coordination through nitrogen is more commonly observed in cases where the ligand is deprotonated.

Thiol-Thione Tautomerism in Coordination Environments

Benzimidazole-2-thiones can exist in two tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-SH single bond). In the solid state and in solution, the thione form is generally predominant for most benzimidazole-2-thione derivatives.

Upon coordination to a metal ion, the electronic distribution within the ligand can be perturbed, potentially influencing the tautomeric equilibrium. The coordination typically occurs through the sulfur atom of the thione form. However, in some instances, particularly upon deprotonation of the N-H group in related unsubstituted or monosubstituted benzimidazole-thiones, the resulting anion can be represented by resonance structures that imply a degree of thiol character. For this compound, which lacks an N-H proton, deprotonation is not a factor, and coordination is expected to occur exclusively through the sulfur atom of the stable thione tautomer.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can influence the nature of the resulting complex.

Complexation with Transition Metals (e.g., Pd(II), Cu(I), Fe(III), Hg(II), Zn(II), Sn(II), Co(II), Cd(II))

Benzimidazole-2-thione derivatives have been shown to form stable complexes with a wide range of transition metals. While specific studies on this compound are limited, the coordination behavior can be inferred from related systems. For instance, palladium(II) and other soft metals are expected to form strong coordinate bonds with the sulfur donor.

Complexes with metals such as Cu(I), Fe(III), Hg(II), Zn(II), Sn(II), Co(II), and Cd(II) are also anticipated. The synthesis of these complexes would typically involve mixing a solution of the corresponding metal salt (e.g., chloride, nitrate, or acetate) with a solution of this compound. The resulting complexes can be isolated as crystalline solids and characterized by various analytical techniques. The general formula of these complexes is often of the type [M(L)n Xm], where M is the metal ion, L is the benzimidazole-2-thione ligand, X is an anion, and n and m are integers that depend on the coordination number of the metal and the charge balance.

Spectroscopic Signatures of Complex Formation (IR, NMR, UV-Vis)

Spectroscopic methods are crucial for confirming the coordination of this compound to a metal center.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic band for the C=S stretching vibration. Upon coordination to a metal through the sulfur atom, this band is expected to shift to a lower frequency, providing strong evidence of complex formation. Other bands associated with the benzimidazole ring may also show shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complexes in solution. In the 13C NMR spectrum, the resonance of the C=S carbon is particularly sensitive to coordination and is expected to shift upon complexation. The proton signals of the ethyl and methyl groups, as well as the aromatic protons, will also be affected by the coordination to a paramagnetic or diamagnetic metal center.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand typically shows absorption bands in the UV region corresponding to π-π* and n-π* transitions. Upon complexation, these bands may shift, and new bands in the visible region may appear due to d-d transitions (for transition metals with partially filled d-orbitals) or charge-transfer transitions between the ligand and the metal.

Interactive Table: Expected Spectroscopic Shifts upon Complexation

| Spectroscopic Technique | Key Feature of Free Ligand | Expected Change Upon Coordination |

| IR Spectroscopy | ν(C=S) stretch | Shift to lower frequency |

| Benzimidazole ring vibrations | Shifts in position and intensity | |

| 13C NMR Spectroscopy | δ(C=S) | Significant chemical shift change |

| δ(Aromatic C) | Shifts depending on metal and coordination | |

| 1H NMR Spectroscopy | δ(Ethyl/Methyl protons) | Shifts and possible broadening |

| δ(Aromatic protons) | Shifts in chemical environment | |

| UV-Vis Spectroscopy | π-π* and n-π* transitions | Bathochromic or hypsochromic shifts |

| (No visible absorption) | Appearance of d-d or charge-transfer bands |

Molar Conductivity Studies for Ionic Character Determination

Molar conductivity measurements are a fundamental technique used to elucidate the ionic character of metal complexes in solution. By measuring the molar conductance (ΛM) of a complex in a suitable solvent, it is possible to determine whether the complex behaves as a non-electrolyte or an electrolyte, and if the latter, the ratio of the cation to the anion. This information is crucial for understanding the coordination environment of the central metal ion and the nature of the counter-ions.

The molar conductivity of a solution is dependent on the number of ions present, their charge, and their mobility in the solvent. Different solvents have characteristic ranges of molar conductivity values for non-electrolytes and various types of electrolytes (e.g., 1:1, 1:2, 1:3). For instance, in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are commonly used for coordination complexes, established conductivity ranges help in assigning the electrolytic nature of the complexes.

For example, studies on various metal complexes with substituted benzimidazole ligands have shown that molar conductance values in DMF or DMSO can be used to distinguish between different electrolytic types. dntb.gov.ua Complexes with molar conductivity values in the range of 5-40 Ω⁻¹ cm² mol⁻¹ are typically considered non-electrolytes, suggesting that the anions are coordinated to the metal center. Values in the range of 65-90 Ω⁻¹ cm² mol⁻¹ are indicative of a 1:1 electrolyte, where one anion is a counter-ion. For 1:2 electrolytes, where two anions are counter-ions, the molar conductivity values are generally observed in the range of 160-220 Ω⁻¹ cm² mol⁻¹.

| Complex Type | Solvent | Expected Molar Conductivity (ΛM) (Ω⁻¹ cm² mol⁻¹) | Inference |

|---|---|---|---|

| [M(L)X₂] | DMF/DMSO | 5 - 40 | Non-electrolyte (anions are coordinated) |

| [M(L)X]X | DMF/DMSO | 65 - 90 | 1:1 electrolyte (one counter-ion) |

| [M(L)]X₂ | DMF/DMSO | 160 - 220 | 1:2 electrolyte (two counter-ions) |

This table presents typical molar conductivity ranges for different types of metal complexes based on data for analogous benzimidazole derivatives, as specific data for this compound complexes is not available.

Electrochemical Properties of Metal-Benzimidazole-2-thione Complexes

The electrochemical properties of metal-benzimidazole-2-thione complexes are of significant interest as they provide information about the redox activity of both the central metal ion and the coordinated ligand. Techniques such as cyclic voltammetry are instrumental in studying these properties.

Redox Behavior and Potentials of Complexes

The redox behavior of metal complexes containing benzimidazole-2-thione ligands is influenced by the nature of the metal ion, its oxidation state, the coordination environment, and the electronic properties of the ligand. These complexes can undergo both metal-centered and ligand-centered redox processes.

Metal-centered redox events involve changes in the oxidation state of the central metal ion (e.g., M(II)/M(III) or M(II)/M(I) couples). The potential at which these redox processes occur provides insight into the stability of the different oxidation states of the metal within the complex. The coordination of the this compound ligand can modulate these redox potentials.

Ligand-centered redox processes can also be observed, where the benzimidazole-2-thione ligand itself is oxidized or reduced. The thione group and the imidazole ring can be electroactive, and their redox potentials are influenced by coordination to the metal ion.

Although specific redox potential data for metal complexes of this compound are not extensively documented, studies on related benzimidazole complexes reveal general trends. For instance, the redox potentials of metal complexes can be tuned by modifying the substituents on the benzimidazole ring. Electron-donating groups tend to make oxidation easier (less positive potential), while electron-withdrawing groups make it more difficult (more positive potential).

| Complex Type (with related benzimidazole ligands) | Redox Couple | Typical Potential Range (V vs. reference electrode) | Process Type |

|---|---|---|---|

| [Cu(benzimidazole-derivative)₂]²⁺ | Cu(II)/Cu(I) | -0.2 to +0.2 | Metal-centered |

| [Fe(benzimidazole-derivative)₂]³⁺ | Fe(III)/Fe(II) | +0.3 to +0.7 | Metal-centered |

| [Ru(benzimidazole-derivative)₃]²⁺ | Ru(III)/Ru(II) | +0.8 to +1.2 | Metal-centered |

| Generic Benzimidazole-2-thione Complex | Ligand Oxidation | > +1.0 | Ligand-centered |

This table provides illustrative redox potential ranges for metal complexes of related benzimidazole derivatives to indicate typical values, as specific data for this compound complexes is not available.

Investigation of Electron Transfer Processes

The investigation of electron transfer processes in metal-benzimidazole-2-thione complexes is crucial for understanding their reactivity and potential applications in areas such as catalysis and materials science. Electron transfer can occur through either an inner-sphere or an outer-sphere mechanism.

In an outer-sphere electron transfer process, the electron is transferred between two separate coordination spheres without any chemical bond being made or broken. The rate of this process is influenced by the distance between the redox centers and the reorganization energy required for the structural changes upon electron transfer.

In an inner-sphere electron transfer mechanism, a bridging ligand connects the two metal centers, facilitating the electron transfer. The benzimidazole-2-thione ligand itself could potentially act as a bridging ligand, particularly if it coordinates to two different metal centers. The nature of the electron transfer, whether it is a direct metal-to-metal transfer or mediated by the ligand's orbitals, is a key area of investigation.

Studies on electron transfer in metal complexes often employ techniques like cyclic voltammetry to determine the reversibility of the redox processes. A reversible process indicates a stable product upon electron transfer, while an irreversible process suggests subsequent chemical reactions or structural rearrangements. The rate of electron transfer can also be estimated from electrochemical data.

Investigation of Biological Interaction Modalities of Benzimidazole 2 Thiones Mechanistic in Vitro Focus

In Vitro Evaluation of Interactions with Microbial Strains

Detailed in vitro studies focusing on the direct interaction of 1-Ethyl-3-methylbenzimidazole-2-thione with specific microbial strains are not prominently available in the reviewed scientific literature. While the broader class of benzimidazole-2-thiones and related heterocyclic structures have been the subject of antimicrobial research, specific data quantifying the activity of this compound against select bacteria and fungi, including minimum inhibitory concentration (MIC) or other measures of interaction, could not be retrieved. nih.govscirp.orgnih.govnih.gov

Studies on Select Bacterial Strains

A thorough search of scientific databases did not yield specific studies detailing the in vitro evaluation of this compound against common bacterial strains. Research on other benzimidazole (B57391) derivatives has shown varied antibacterial potential, suggesting that the core scaffold can be a pharmacologically active moiety. scirp.orgnih.gov However, without direct experimental evidence, the specific interaction modalities of the ethyl and methyl substituted thione with bacteria remain speculative.

Investigations against Fungal Species

Similarly, there is a notable lack of specific in vitro antifungal studies for this compound. The antifungal properties of other benzimidazole-containing molecules have been documented, but this cannot be directly extrapolated to the title compound. nih.govnih.gov

Exploration of Molecular Targets and Mechanistic Pathways in vitro

The exploration of how this compound interacts with specific molecular targets and the elucidation of its mechanistic pathways at a subcellular level are critical to understanding its potential biological role. However, specific data for this compound is limited.

Interaction with Vital Thiol Groups in Biochemical Systems

The benzimidazole-2-thione core contains a thione group (C=S), which is isosteric with a thiol group in its tautomeric form. This structural feature suggests a potential for interaction with biological thiols, such as the cysteine residues in proteins. Such interactions can be crucial for the mechanism of action of many bioactive compounds. However, specific in vitro studies demonstrating or quantifying the interaction of this compound with vital thiol groups in biochemical systems have not been identified in the available literature.

Enzymatic Inhibition Studies (e.g., Lck kinase inhibition, Alkaline Phosphatase inhibition)

While various benzimidazole and thiazole (B1198619) derivatives have been investigated as inhibitors of enzymes like Lymphocyte-specific protein tyrosine kinase (Lck) and Alkaline Phosphatase (ALP), specific inhibitory data for this compound is not available. nih.govnih.govnih.govmdpi.comnih.govresearchgate.netmdpi.com

Lck Kinase Inhibition: Lck is a tyrosine kinase crucial for T-cell signaling. Inhibition of Lck is a therapeutic strategy for autoimmune diseases and transplant rejection. Although related benzimidazole structures have been explored as Lck inhibitors, no studies were found that specifically assess the inhibitory potential of this compound against this enzyme.

Alkaline Phosphatase Inhibition: Alkaline phosphatases are a group of enzymes involved in the dephosphorylation of various molecules. Their inhibition is relevant in several pathological conditions. While other heterocyclic compounds have been shown to inhibit ALP, the specific interaction between this compound and this enzyme has not been reported. nih.govnih.gov

Receptor Binding Modalities (e.g., cannabinoid receptors, bradykinin (B550075) receptors)

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological profile.

Cannabinoid Receptors: The cannabinoid receptors (CB1 and CB2) are G protein-coupled receptors that are part of the endocannabinoid system. There is no available data from in vitro binding assays to indicate whether this compound binds to and modulates the activity of cannabinoid receptors. nih.govnih.govresearchgate.netsemanticscholar.orgbmglabtech.com

Bradykinin Receptors: Bradykinin receptors (B1 and B2) are involved in inflammation and pain signaling. A search for in vitro studies on the binding affinity and functional modulation of bradykinin receptors by this compound did not yield any results. nih.govnih.gov

Molecular Docking and Computational Predictions of Biological Interactions

Computational chemistry, particularly molecular docking, serves as a powerful tool to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. This method is instrumental in drug discovery and development for elucidating potential mechanisms of action and guiding the synthesis of more potent and selective derivatives. Such studies typically report on key parameters including binding energy (often in kcal/mol), which indicates the stability of the ligand-protein complex, and the specific amino acid residues involved in the interaction.

In the context of related benzimidazole-2-thione derivatives, computational studies have explored their potential as inhibitors of various enzymes and receptors. These investigations have highlighted the importance of the benzimidazole scaffold in forming crucial interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the binding pockets of target proteins. For instance, research on other substituted benzimidazole-thiones has shown potential interactions with targets like bacterial DNA gyrase, viral proteases, and enzymes implicated in cancer and other diseases. nih.govmdpi.com

The generation of detailed, interactive data tables showing binding energies and interacting residues for This compound is therefore not possible based on the current body of scientific literature. Future computational research is required to elucidate the specific biological interaction modalities of this particular compound. Such studies would be invaluable in uncovering its therapeutic potential and understanding its structure-activity relationship in comparison to other members of the benzimidazole-2-thione family.

Advanced Applications of Benzimidazole 2 Thiones in Chemical Science and Materials

Catalytic Applications

The benzimidazole (B57391) scaffold is a versatile platform for the design of catalysts and catalyst precursors. The thione functionality, in particular, offers a convenient handle for conversion into other catalytically active species.

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic catalysis, owing to their strong σ-donating properties which stabilize metal centers and promote catalytic activity. Benzimidazole-2-thiones, such as 1-Ethyl-3-methylbenzimidazole-2-thione, are excellent precursors for the synthesis of benzimidazol-2-ylidene-based NHCs. The conversion typically involves a desulfurization reaction, often achieved by reacting the thione with potassium or other reducing agents in the presence of a metal precursor. The resulting NHC can then coordinate to a variety of transition metals (e.g., palladium, ruthenium, rhodium, gold) to form stable organometallic complexes. While specific studies detailing the synthesis of NHCs from this compound are not extensively documented, its structure is analogous to other 1,3-disubstituted benzimidazole-2-thiones that have been successfully converted into NHC ligands for various catalytic transformations.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions are prominent examples, widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki reaction creates a C-C bond between an organoboron compound (like a boronic acid) and an aryl or vinyl halide. masterorganicchemistry.com The Heck reaction involves the coupling of an unsaturated halide with an alkene. masterorganicchemistry.comorganic-chemistry.org The efficiency of these reactions is highly dependent on the nature of the ligands coordinated to the palladium center.

While direct catalytic data for this compound in these reactions is limited, related benzimidazole-derived NHC-palladium complexes have shown significant activity. For instance, new palladium(II)-complexes have been utilized for Heck and Suzuki cross-coupling reactions of aryl and heteroaryl bromides in water. researchgate.net These catalysts often exhibit high turnover numbers and can function under phosphine-free conditions, which is environmentally advantageous. organic-chemistry.org The electronic and steric properties of the NHC ligand, which would be influenced by the ethyl and methyl groups in a this compound-derived system, are crucial in tuning the reactivity and stability of the palladium catalyst. A one-pot strategy using tandem Suzuki-Heck reactions has also been developed for creating luminescent microporous organic polymers. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Bromide + Arylboronic Acid | Pd-complex in water | Biaryls/Heterobiaryls | researchgate.net |

| Mizoroki-Heck Coupling | Aryl/Heteroaryl Bromide + Styrene | Pd(II)-complex 7 | Substituted Alkenes | researchgate.net |

| Heck Vinylation | Aryl Halides + n-Butyl Acrylate | Palladium/Phosphine-Imidazolium Salt | Arylated Acrylates | organic-chemistry.org |

| Tandem Suzuki-Heck | Aromatic Halides + Potassium Vinyltrifluoroborate | Palladium Catalyst | Luminescent Microporous Organic Polymers | rsc.org |

This table presents examples of reactions where benzimidazole-related catalysts or similar systems have been employed, illustrating the potential catalytic utility of the this compound scaffold.

The Aldol reaction is a cornerstone of C-C bond formation, involving the addition of an enolate to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com These reactions can be catalyzed by either acid or base. masterorganicchemistry.com While the direct application of this compound as a catalyst for Biginelli or Aldol reactions is not well-established in the literature, the basic nitrogen atoms within the benzimidazole ring suggest potential for base catalysis. Furthermore, organocatalysts bearing the benzimidazole framework have been explored for various organic transformations. The development of chiral benzimidazole derivatives, for instance, could open avenues for asymmetric condensation and addition reactions.

Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions, which is critical for technologies such as fuel cells, water splitting, and electrochemical sensors. The redox properties of molecules containing the benzimidazole ring, combined with the presence of the thione group, suggest that this compound could have interesting electrochemical behavior. The sulfur atom can participate in redox processes, and the aromatic system can be involved in electron transfer. While specific studies focusing on the electrocatalytic applications of this compound are not prominent, the broader family of benzimidazole derivatives is being investigated for various electrochemical roles, including as components in redox-active polymers and as modifiers for electrode surfaces.

Corrosion Inhibition Mechanisms

The protection of metals from corrosion is a major industrial and economic concern. Organic heterocyclic compounds containing heteroatoms like nitrogen, sulfur, oxygen, and phosphorus are effective corrosion inhibitors, particularly in acidic environments. Benzimidazole-2-thiones are well-known for their excellent corrosion inhibition properties for various metals and alloys, including steel, copper, and aluminum. researchgate.netmdpi.com

The primary mechanism by which benzimidazole-2-thiones protect metals from corrosion is through adsorption onto the metal surface, forming a protective barrier film. nih.gov This film isolates the metal from the corrosive environment. The adsorption process can be influenced by several factors:

The presence of nitrogen and sulfur atoms with lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal.

The planar aromatic benzimidazole ring, which can interact with the metal surface via π-electrons.

Studies on the closely related compound 1,3-Dihydro-2H-benzimidazole-2-thione (also known as 2-mercaptobenzimidazole) have shown that it acts as an excellent mixed-type inhibitor for mild steel in sulfuric acid solution. researchgate.netresearchgate.net This means it inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The adsorption of this inhibitor on the steel surface follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer. researchgate.netnih.gov

For This compound , the presence of the electron-donating ethyl and methyl groups at the nitrogen positions is expected to enhance its corrosion inhibition efficiency compared to the unsubstituted parent compound. These alkyl groups increase the electron density on the nitrogen and sulfur atoms, strengthening the coordinate bond with the metal. Furthermore, the bulkier nature of these groups can lead to greater surface coverage, providing a more effective barrier.

The adsorption process is spontaneous, as indicated by the negative values of the free energy of adsorption (ΔG°ads). The magnitude of ΔG°ads can also provide insight into the mode of adsorption; values around -20 kJ/mol are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative are indicative of chemisorption (covalent bond formation). nih.gov For similar benzimidazole derivatives, chemisorption is often the dominant mechanism. researchgate.net

Table 2: Corrosion Inhibition Data for Benzimidazole-Related Compounds on Steel in Acidic Media

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm | Type of Inhibition | Ref |

|---|---|---|---|---|---|

| 1,3-Dihydro-2H-benzimidazole-2-thione | 10-3 | >90 | Langmuir | Mixed | researchgate.netresearchgate.net |

| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 10-3 | 91.1 | Langmuir | Mixed | nih.gov |

This table presents data for compounds structurally related to benzimidazole-2-thiones, demonstrating the high efficiency of this class of compounds as corrosion inhibitors.

Electrochemical Characterization of Corrosion Inhibition

The efficacy of benzimidazole-2-thione derivatives as corrosion inhibitors is extensively evaluated using electrochemical techniques, primarily potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). nih.govmdpi.com These methods provide quantitative data on how these compounds protect metal surfaces, such as mild steel, in aggressive acidic environments like hydrochloric acid (HCl). nih.govresearchgate.net

Potentiodynamic Polarization: Polarization studies reveal that benzimidazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The presence of the inhibitor in the corrosive solution leads to a significant reduction in the corrosion current density (i_corr). nih.gov The inhibition efficiency (IE%) can be calculated from these values, often increasing with higher concentrations of the inhibitor. nih.govresearchgate.net For instance, studies on structurally related benzimidazole compounds show a systematic increase in protection as more of the compound is added to the system. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the inhibitor-metal interface. mdpi.com The data, often presented as Nyquist plots, show that the addition of a benzimidazole-2-thione inhibitor significantly increases the charge transfer resistance (R_ct) at the metal-solution interface. nih.govnih.gov This increase in R_ct is attributed to the formation of a protective film by the inhibitor molecules adsorbing onto the metal surface, which impedes the corrosion process. researchgate.net The electrical behavior of this interface is often modeled using an equivalent circuit, which includes elements like solution resistance (R_s), charge transfer resistance (R_ct), and a constant phase element (CPE) to account for the non-ideal capacitance of the double layer. nih.govacs.org

The following table, based on data from related benzimidazole derivatives, illustrates the typical relationship between inhibitor concentration and performance. researchgate.net

| Inhibitor Concentration | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (IE%) |

|---|---|---|

| Blank (0 ppm) | 9.27 | - |

| 10 ppm | 1.54 | 83.40 |

| 20 ppm | 0.75 | 91.90 |

| 30 ppm | 0.57 | 93.80 |

| 40 ppm | 0.48 | 94.80 |

| 50 ppm | 0.27 | 97.10 |

Theoretical Modeling of Inhibitor-Surface Interactions (e.g., MD simulations, DFT)

Theoretical calculations are crucial for understanding the mechanism of corrosion inhibition at a molecular level. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools used to correlate the molecular structure of inhibitors like this compound with their protective performance. researchgate.netrsc.org

Density Functional Theory (DFT): DFT calculations provide insights into the electronic properties of the inhibitor molecule. tcichemicals.com Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are determined. A high E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low E_LUMO suggests the molecule can accept electrons from the metal surface. The energy gap (ΔE = E_LUMO - E_HOMO) is another important parameter related to the molecule's stability and reactivity. For benzimidazole derivatives, the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system creates active centers for adsorption onto a metal surface. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the adsorption of inhibitor molecules on a metal surface, such as an iron (Fe) surface, in a simulated corrosive environment. researchgate.net These simulations help visualize the orientation of the inhibitor molecules on the surface. Typically, molecules with a planar structure, like the benzimidazole core, tend to adsorb flatly, maximizing surface coverage and forming a stable, protective film that blocks corrosive species. The binding energy calculated from MD simulations indicates the strength of the interaction between the inhibitor and the metal surface, further explaining the observed inhibition efficiency.

Material Science and Advanced Functional Materials

Applications in Non-Linear Optics (NLO)

Benzimidazole and its derivatives are recognized as promising organic materials for non-linear optical (NLO) applications due to their high NLO behavior. NLO materials are essential for technologies like optical switching and frequency conversion. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β), which describe its electronic response to an applied electric field.

The core benzimidazole structure provides a foundation for high NLO activity, which can be further enhanced through strategic chemical modifications. Theoretical studies using DFT have shown that introducing electron-donating or electron-withdrawing groups at specific positions on the benzimidazole ring can significantly increase the molecule's hyperpolarizability. For instance, the functionalization of the N1 atom with electron-withdrawing groups is predicted to improve NLO properties. The development of push-pull systems, where electron-donor and acceptor groups are connected through a π-conjugated bridge, is a common strategy to create robust NLO chromophores based on benzimidazole. While specific experimental NLO data for this compound is not widely reported, the extensive research on related benzimidazole compounds indicates its potential as a building block for advanced NLO materials.

Integration into Liquid Crystalline Systems

Benzimidazole derivatives can be incorporated into the structure of liquid crystals to create advanced functional materials. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, and their ordered yet fluidic nature makes them suitable for various applications.

A key application involves synthesizing molecules that combine a liquid crystalline core (e.g., based on biphenyl (B1667301) benzoate) with a terminal benzimidazole group. These compounds can self-assemble into ordered mesophases, such as smectic A and nematic phases, over specific temperature ranges. In these arrangements, the benzimidazole moieties can form extended hydrogen-bonded networks, creating segregated polar nanodomains within the material. This supramolecular organization is crucial for applications such as ion transport and creating ordered thin films. The ability to form these structured phases makes benzimidazole-containing molecules, including thione derivatives, valuable components for designing new liquid crystalline materials.

Proton Conduction Applications

The structured hydrogen-bonding networks formed by benzimidazole derivatives in materials like liquid crystals are highly conducive to anhydrous (water-free) proton conduction. This is a critical property for the development of high-temperature proton-exchange membrane fuel cells (HT-PEMFCs), which can operate at temperatures above 100°C, offering advantages over traditional fuel cells.

Proton transport in these systems typically occurs via a Grotthuss-type hopping mechanism, where protons jump between adjacent nitrogen-containing heterocyclic molecules, such as imidazole (B134444) or benzimidazole. The amphoteric nature of the benzimidazole nitrogen atoms allows them to act as both proton donors and acceptors. Research on liquid crystalline systems containing benzimidazole moieties has demonstrated significant proton conductivity, with values reaching 4.4 × 10⁻⁵ S cm⁻¹ at 173 °C under anhydrous conditions. The temperature dependence of this conductivity generally follows the Arrhenius law, indicating a thermally activated process. The inherent ability of the benzimidazole scaffold to facilitate proton hopping makes it a key component in the design of next-generation solid-state proton conductors.

Development of Anion Sensors

The benzimidazole scaffold is a versatile platform for the design of chemosensors, particularly for the detection of anions. These sensors often operate on principles of colorimetric or fluorescent changes upon binding with a target anion.

To function as a sensor, the benzimidazole unit is typically functionalized with a signaling component (a chromophore or fluorophore) and a binding site. The N-H proton on the benzimidazole ring can act as a hydrogen-bond donor, creating a recognition site for anions like fluoride, acetate, or hydrogen sulfate (B86663). The binding event alters the electronic properties of the sensor molecule, leading to a detectable optical response. For example, some benzimidazole-based sensors exhibit a "turn-on" fluorescence response, where luminescence is enhanced upon anion binding because the interaction blocks a non-radiative decay pathway known as excited-state intramolecular proton transfer (ESIPT). Conversely, other systems show a "turn-off" response due to mechanisms like photo-induced electron transfer (PET). The selectivity of the sensor can be tuned by modifying its molecular structure, enabling the specific detection of certain anions in a mixture.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-3-methylbenzimidazole-2-thione, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via cyclization of substituted o-phenylenediamine derivatives. Microwave-assisted synthesis (e.g., using KOH and CS₂ under microwave irradiation) significantly reduces reaction time compared to traditional reflux methods . For improved yield, optimize stoichiometric ratios (e.g., 1.6 equivalents of trifluoroacetic acid in reflux with HCl for 4 hours under N₂) and employ gradient purification techniques like column chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation account for solvatochromic effects?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent positions and FT-IR to validate the thione (-C=S) group. UV-Vis spectroscopy can reveal solvatochromic behavior, where shifts in λmax correlate with solvent polarity (e.g., hypsochromic shifts in polar solvents). Computational tools like TD-DFT can model solvatochromism by comparing experimental spectra with theoretical predictions .

Q. How can researchers optimize the purification of this compound post-synthesis?

- Methodology : Recrystallization using mixed solvents (e.g., ethanol/water) enhances purity. Monitor via TLC (silica gel, ethyl acetate/hexane eluent). For persistent impurities, employ preparative HPLC with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to predict electronic properties and reactivity?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO) and quantify reactivity descriptors (electronegativity, chemical hardness). Validate against experimental UV-Vis and cyclic voltammetry data. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. What strategies resolve contradictions in reported biological activities of benzimidazole-2-thiones across studies?

- Methodology : Conduct systematic SAR (structure-activity relationship) studies by varying substituents (e.g., ethyl vs. phenyl groups) and assessing bioactivity against controlled assays (e.g., antimicrobial MIC tests). Use meta-analysis to reconcile discrepancies in IC50 values, considering variables like cell lines or bacterial strains .

Q. What are the best practices for refining crystal structures of benzimidazole-2-thiones using software like SHELXL?

- Methodology : For twinned or high-resolution data, employ SHELXL-2018 with the TWIN/BASF commands. Validate hydrogen bonding via Hirshfeld surface analysis (e.g., dnorm maps) and compare packing motifs with Cambridge Structural Database entries. Address disorder by refining occupancy ratios for overlapping atoms .

Q. How do substituents on the benzimidazole core influence interactions with biological targets, and what in silico methods are used to study this?

- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to targets (e.g., bacterial DNA gyrase). Parametrize force fields for sulfur-containing moieties. Compare binding energies of ethyl/methyl derivatives to identify steric/electronic effects. Validate via SPR (surface plasmon resonance) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.